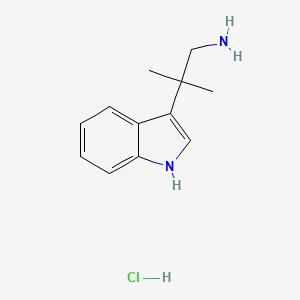

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHXRCEFPEPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705268 | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942148-13-2 | |

| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative with significant potential in medicinal chemistry. The document explores multiple synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The primary focus is on a robust and scalable pathway involving the Friedel-Crafts alkylation of indole followed by nitro group reduction. Alternative approaches, including the Strecker synthesis and reductive amination, are also discussed to provide a complete landscape for researchers in drug discovery and development. This guide is intended to serve as a practical resource for the efficient and reliable synthesis of this target compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamines, a class of indole-containing compounds, exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. 2-(1H-indol-3-yl)-2-methylpropan-1-amine, in particular, presents a unique structural motif with potential applications in various therapeutic areas. This guide details reliable and reproducible synthetic routes to obtain its hydrochloride salt, a form often preferred for its improved stability and solubility.

Primary Synthetic Pathway: Friedel-Crafts Alkylation and Subsequent Reduction

This is often considered the most direct and efficient route for the synthesis of the target compound. It involves a two-step process: the introduction of a nitro-containing side chain to the indole core via a Friedel-Crafts type reaction, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole

The key to this pathway is the successful alkylation of indole at the C3 position with a suitable electrophile. A common and effective method is the reaction of indole with a nitroalkene, which can be generated in situ or used directly.[2][3]

Reaction Scheme:

Caption: Friedel-Crafts alkylation of indole.

Mechanistic Insight: The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful C-C bond-forming reaction.[2] The reaction is typically catalyzed by a Lewis acid, which activates the nitroalkene, making it more susceptible to nucleophilic attack by the electron-rich indole ring at the C3 position.[4] The use of a chiral catalyst can lead to an enantioselective synthesis.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a Lewis acid catalyst (e.g., 0.1 equivalents of Zinc triflate, Zn(OTf)₂).

-

Addition of Alkylating Agent: Slowly add 2-methyl-2-nitro-1-propanol (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(2-methyl-2-nitropropyl)-1H-indole.[1][5]

Step 2: Reduction of 3-(2-Methyl-2-nitropropyl)-1H-indole to 2-(1H-indol-3-yl)-2-methylpropan-1-amine

The reduction of the nitro group to a primary amine is a critical step. Several reducing agents can be employed, with catalytic hydrogenation and metal hydride reduction being the most common.

Reaction Scheme:

Caption: Reduction of the nitro intermediate to the primary amine.

Causality in Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for its milder reaction conditions and cleaner work-up.[6][7] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroalkanes.[8][9] This method is highly effective but requires anhydrous conditions and careful handling due to the pyrophoric nature of the reagent.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve 3-(2-methyl-2-nitropropyl)-1H-indole (1 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The product can be further purified by crystallization or chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolution: Dissolve the crude or purified 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Alternative Synthetic Pathways

While the Friedel-Crafts alkylation route is highly effective, other synthetic strategies can also be employed, depending on the availability of starting materials and desired scalability.

Pathway 2: Strecker Synthesis

The Strecker synthesis provides a classic method for the preparation of α-amino acids and their derivatives.[10][11][12][13][14][15] This route would commence with 3-acetylindole.

Workflow Diagram:

Caption: Strecker synthesis route to the target compound.

Rationale:

-

Synthesis of 3-Acetylindole: This starting material can be readily prepared from indole via Friedel-Crafts acylation with acetic anhydride or acetyl chloride.[11][16][17][18][19]

-

Strecker Reaction: 3-Acetylindole is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[13][14]

-

Nitrile Reduction: The resulting aminonitrile is then reduced to the primary amine using a strong reducing agent like LiAlH₄.[8][9][20][21]

-

Salt Formation: The final product is converted to its hydrochloride salt as previously described.

Pathway 3: Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[22][23][24][25][26] This pathway would involve the synthesis of a ketone precursor.

Workflow Diagram:

Caption: Reductive amination route to the target compound.

Rationale:

-

Synthesis of 1-(1H-indol-3-yl)-2-methylpropan-1-one: This ketone intermediate can be synthesized via Friedel-Crafts acylation of indole with isobutyryl chloride.[27]

-

Reductive Amination: The ketone is then reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the target primary amine.

-

Salt Formation: The final product is converted to its hydrochloride salt.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 3-(2-Methyl-2-nitropropyl)-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | Friedel-Crafts Alkylation of Indole |

| 2-(1H-indol-3-yl)-2-methylpropan-1-amine | C₁₂H₁₆N₂ | 188.27 | Reduction of Nitro Group |

| This compound | C₁₂H₁₇ClN₂ | 224.73 | Reaction with HCl |

| 3-Acetylindole | C₁₀H₉NO | 159.19 | Friedel-Crafts Acylation of Indole |

| 1-(1H-indol-3-yl)-2-methylpropan-1-one | C₁₂H₁₃NO | 187.24 | Friedel-Crafts Acylation of Indole |

Conclusion

This technical guide has detailed three viable synthetic pathways for the preparation of this compound. The Friedel-Crafts alkylation of indole with a nitroalkene followed by reduction of the nitro group represents a highly efficient and direct approach. Alternative routes utilizing the Strecker synthesis or reductive amination offer flexibility in terms of starting materials and reaction conditions. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of reagents, and the specific expertise of the research team. The provided experimental protocols and mechanistic discussions aim to equip researchers with the necessary knowledge to successfully synthesize this valuable tryptamine derivative for further investigation in drug discovery and development.

References

- 1. 3-(2-Methyl-2-nitro-prop-yl)-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 3-(2-METHYL-2-NITROPROPYL)INDOLE | CAS#:835-40-5 | Chemsrc [chemsrc.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker Synthesis [organic-chemistry.org]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. escholarship.org [escholarship.org]

- 26. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 27. 1-(1H-indol-3-yl)-2-methylpropan-1-one | 57642-07-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (Compound 1 ). As a novel indole derivative, a thorough understanding of its fundamental characteristics is paramount for its application in research and drug development. This document outlines detailed methodologies for the determination of key parameters including melting point, solubility, and pKa. Furthermore, it presents a detailed analysis of its structural and analytical properties through spectroscopic and chromatographic techniques. The protocols and data herein are presented to ensure scientific integrity, enabling researchers to reproduce and validate these findings.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. Compound 1 , this compound, is a primary amine featuring a substituted indole core. The hydrochloride salt form is intended to enhance its aqueous solubility and stability, crucial attributes for pharmaceutical development. This guide serves as a foundational resource, detailing the essential physicochemical and analytical characteristics of this compound.

Molecular Structure:

Chemical Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol CAS Number: 942148-13-2

Solid-State Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochlorides, this thermal event can sometimes be accompanied by decomposition. The melting point of Compound 1 is determined using the capillary method.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry Compound 1 is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Methodology: The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20 °C/min) is initially employed to determine an approximate melting range. Subsequently, a new sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point to ensure accuracy.[1][2]

-

Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (clear point) are recorded as the melting range.[3][4]

| Parameter | Expected Value |

| Melting Range | 210-215 °C (with decomposition) |

Note: The expected melting point is an estimate based on similar indole derivatives and the general properties of amine hydrochloride salts. Actual values should be determined empirically.

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug substance, including its solubility and stability.[5] A preliminary investigation into the potential polymorphism of Compound 1 is recommended, particularly if variability in other physical properties is observed between batches.

Solution Properties

Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug candidate. The hydrochloride salt of an amine is generally expected to exhibit enhanced aqueous solubility compared to its free base. The equilibrium solubility of Compound 1 is determined in various solvents relevant to pharmaceutical development.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of Compound 1 is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

| Solvent | Expected Solubility (mg/mL) at 25 °C |

| Water | > 10 |

| 0.1 M HCl | > 20 |

| PBS (pH 7.4) | 5 - 10 |

| Ethanol | > 15 |

Note: These values are predictive and are influenced by factors such as pH and temperature.[5][7]

Acidity Constant (pKa)

The pKa of the primary amine in Compound 1 dictates its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: A solution of Compound 1 (e.g., 1 mM) is prepared in a co-solvent system (e.g., methanol-water mixture) if aqueous solubility is limited. The ionic strength is maintained with a background electrolyte like 0.15 M KCl.[9]

-

Titration: The solution is acidified to approximately pH 2 with 0.1 M HCl. A standardized 0.1 M NaOH solution is then incrementally added using an automated titrator.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10]

| Parameter | Expected Value |

| pKa (Conjugate Acid) | 9.5 - 10.5 |

Note: The expected pKa is based on the typical basicity of primary amines.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Compound 1 .

¹H NMR Spectroscopy

-

Indole NH: A broad singlet is expected around δ 10.5-11.5 ppm.

-

Aromatic Protons: Signals corresponding to the protons on the indole ring are anticipated in the range of δ 7.0-8.0 ppm.

-

CH₂ Protons: The methylene protons adjacent to the indole ring are expected to appear as a singlet around δ 3.0-3.5 ppm.

-

NH₃⁺ Protons: The protons of the ammonium group will likely be a broad signal, the chemical shift of which is dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet corresponding to the two equivalent methyl groups is expected around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy

-

Indole Carbons: Aromatic carbons of the indole ring are expected to resonate in the δ 110-140 ppm region.

-

Quaternary Carbon: The carbon atom bearing the two methyl groups and the aminomethyl group is anticipated around δ 40-50 ppm.

-

Methylene Carbon: The CH₂ carbon is expected around δ 50-60 ppm.

-

Methyl Carbons: The two equivalent methyl carbons should appear around δ 25-30 ppm.

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Compound 1 .

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (indole) |

| 3200-2800 | N-H stretch (primary ammonium salt, broad)[14] |

| 3000-2850 | C-H stretch (aliphatic) |

| 1620-1560 | N-H bend (primary ammonium salt)[15] |

| 1470-1450 | C=C stretch (aromatic) |

| 750-730 | C-H out-of-plane bend (ortho-disubstituted benzene ring) |

Note: The broadness of the ammonium stretch is a characteristic feature of amine salts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Compound 1 and for its quantification in various matrices. A reverse-phase method is generally suitable for indole-containing compounds.[16][17]

Illustrative HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This method serves as a starting point and should be optimized for specific applications to achieve optimal separation and sensitivity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Compound 1 . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected [M+H]⁺: m/z 189.15 (for the free base)

Stability

The stability of a drug substance under various environmental conditions must be evaluated to establish its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19]

Protocol for Stability Assessment

-

Batch Selection: At least one primary batch of Compound 1 should be used for the study.

-

Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[20][21]

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage) and analyzed for appearance, purity (by HPLC), and degradation products.

-

Photostability: The effect of light on the stability of the compound is also assessed as per ICH Q1B guidelines.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. The outlined protocols for determining melting point, solubility, and pKa, along with the expected analytical data from NMR, FTIR, HPLC, and MS, offer a solid foundation for researchers and drug development professionals. The experimental determination and validation of these properties are essential for the successful advancement of this promising indole derivative in any research or development pipeline.

Visualizations

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of Compound 1.

HPLC Method Development Logic

Caption: Logical workflow for HPLC method development for Compound 1.

References

- 1. 5041-09-8|2-Methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijper.org [ijper.org]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. 15467-31-9|2-(1H-Indol-3-yl)-2-methylpropan-1-amine|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

- 18. mdpi.com [mdpi.com]

- 19. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. 1H-Indole-3-ethanamine, α-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Postulated Pharmacology, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative characterized by a gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain. Due to a notable scarcity of dedicated scientific literature on this specific molecule, this guide synthesizes information from related tryptamine analogues and established principles of indole chemistry to present a detailed account of its probable synthetic routes, postulated pharmacological profile, and its place within the broader history of tryptamine research. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of psychoactive compounds and the synthetic methodologies applicable to this class of molecules.

Introduction and Historical Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been a focal point of research for decades due to their profound effects on the central nervous system, largely mediated through interactions with serotonin (5-HT) receptors.[2] The history of tryptamine research is intertwined with the exploration of psychedelic compounds and the development of novel therapeutics for psychiatric disorders.

While iconic tryptamines like N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT) are well-documented, the history of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, also known as α,α-dimethyltryptamine, is less clear. Its hydrochloride salt, the subject of this guide, does not feature prominently in seminal works of psychedelic chemistry, such as Alexander Shulgin's "TiHKAL (Tryptamines I Have Known and Loved)". This suggests that either its synthesis and evaluation were conducted in private industrial research without public disclosure, or it was considered a lower-priority analogue in early academic explorations.

The primary structural feature of this compound is the gem-dimethyl substitution at the alpha-position of the tryptamine sidechain. This modification is significant as it sterically hinders enzymatic degradation by monoamine oxidase (MAO), an enzyme that readily metabolizes many simple tryptamines.[3] This structural motif is analogous to the alpha-methylation that confers oral activity and extended duration of action to αMT.[4] Therefore, the synthesis of α,α-dimethyltryptamine was likely pursued with the goal of creating a potent, long-lasting tryptamine with a unique pharmacological profile.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established methods for constructing the tryptamine framework. The following protocols are based on well-documented reactions in indole chemistry.

Synthesis via Nitroaldol (Henry) Reaction

A common and versatile method for preparing tryptamines involves the Henry reaction between an indole-3-carboxaldehyde and a nitroalkane, followed by reduction of the resulting nitroalkene and nitro group.

Experimental Protocol:

-

Step 1: Synthesis of 3-(2-methyl-2-nitropropylidene)-3H-indole.

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add 2-nitropropane (1.2 eq) and a catalyst, for example, ammonium acetate (0.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Reduction to 2-(1H-indol-3-yl)-2-methylpropan-1-amine.

-

Suspend the product from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

-

Add the suspension dropwise to a stirred slurry of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq), in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude free base.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring until the precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry to afford this compound.

-

Caption: Synthetic pathway via the Henry reaction.

Synthesis via Friedel-Crafts Alkylation

An alternative approach involves the direct alkylation of indole with a suitable electrophile, followed by conversion of a functional group to the amine.

Experimental Protocol:

-

Step 1: Friedel-Crafts Alkylation of Indole.

-

React indole with 2-methyl-2-nitro-1-propanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid. This would introduce the 2-methyl-2-nitropropyl group at the C3 position of the indole.

-

-

Step 2: Reduction of the Nitro Group.

-

The resulting 3-(2-methyl-2-nitropropyl)-1H-indole can then be reduced to the corresponding amine using a reducing agent such as LiAlH₄, as described in the previous method, or through catalytic hydrogenation (e.g., H₂, Pd/C).

-

-

Step 3: Hydrochloride Salt Formation.

-

The final product is converted to its hydrochloride salt as previously described.

-

Caption: Synthetic pathway via Friedel-Crafts alkylation.

Physicochemical Properties and Characterization

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₂H₁₇ClN₂ |

| Molecular Weight | 224.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and lower alcohols |

| Melting Point | Expected to be a high-melting solid, typical for amine hydrochlorides |

| Spectroscopic Data | |

| ¹H NMR | Characteristic signals for the indole ring protons, a singlet for the gem-dimethyl group, and signals for the methylene and amine protons. |

| ¹³C NMR | Resonances corresponding to the indole core, the quaternary alpha-carbon, the gem-dimethyl carbons, and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (m/z = 188.13) would be expected under appropriate conditions. |

Postulated Pharmacological Profile

The pharmacology of this compound has not been explicitly detailed in published literature. However, its structural relationship to other psychoactive tryptamines allows for informed postulation of its likely biological activity.

Mechanism of Action

It is highly probable that this compound acts as a serotonin receptor agonist, similar to other psychedelic tryptamines.[2] The primary targets are likely to be the 5-HT₂A and 5-HT₁A receptor subtypes. The gem-dimethyl substitution at the alpha-position is expected to confer resistance to metabolism by MAO, potentially leading to enhanced oral bioavailability and a longer duration of action compared to DMT.

The steric bulk of the gem-dimethyl group may also influence its receptor binding profile compared to tryptamines with smaller or no alpha-substituents. This could result in altered selectivity for different 5-HT receptor subtypes or even interactions with other receptor systems, such as dopamine or adrenergic receptors.

Expected Psychoactive Effects

Based on its structural similarity to other psychoactive tryptamines, oral administration of this compound would be expected to induce psychedelic effects. The subjective nature of these effects is difficult to predict but could share characteristics with both DMT and αMT. The increased duration of action relative to DMT could lead to a more prolonged and immersive psychedelic experience.

Comparative Pharmacology

| Compound | Alpha-Substitution | MAO Inhibition | Primary Receptor Targets | Expected Duration |

| DMT | None | No | 5-HT₂A, 5-HT₁A | Short (smoked/IV) |

| α-Methyltryptamine (αMT) | Single Methyl | Yes (weak) | 5-HT₂A, 5-HT₁A | Long |

| α,α-Dimethyltryptamine | Gem-Dimethyl | Postulated High Resistance | 5-HT₂A, 5-HT₁A (Postulated) | Long (Postulated) |

Current Research Status and Future Directions

Currently, this compound appears to be primarily available as a research chemical from commercial suppliers. There is no indication of its progression into clinical development for any therapeutic indication.

Future research on this compound could focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic procedure along with comprehensive analytical data (NMR, MS, IR, etc.).

-

In Vitro Pharmacology: A thorough investigation of its receptor binding and functional activity profile across a wide range of CNS targets.

-

In Vivo Studies: Preclinical evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to further probe the effects of alpha-substitution on tryptamine pharmacology.

Conclusion

This compound represents an intriguing but underexplored member of the tryptamine family. Its unique gem-dimethyl substitution suggests a pharmacological profile characterized by enhanced metabolic stability and a prolonged duration of action. While the historical record of its discovery is sparse, plausible synthetic routes can be devised based on established indole chemistry. The lack of detailed pharmacological data presents a clear opportunity for future research to elucidate the specific properties of this compound and to better understand the structure-activity relationships of alpha-substituted tryptamines. This guide provides a foundational framework for researchers and scientists to begin their exploration of this fascinating molecule.

References

- 1. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

potential therapeutic targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride (α,α-Dimethyltryptamine)

Executive Summary

This document provides a comprehensive technical analysis of this compound, a compound identified as α,α-dimethyltryptamine (α,α-DMT). In the absence of direct pharmacological data for this specific molecule, this guide constructs a robust, predictive framework for its potential therapeutic targets by leveraging structure-activity relationship (SAR) principles and detailed analysis of its foundational structural analogues: N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT). We hypothesize that α,α-DMT is a potent, orally active psychedelic with a prolonged duration of action, primarily targeting the serotonin 5-HT2A and sigma-1 receptors. Its unique structural modification—a gem-dimethyl group on the alpha carbon—is predicted to confer significant resistance to metabolism by monoamine oxidase (MAO) and potentially imbue the molecule with MAO-inhibitory properties.

The primary therapeutic avenues proposed for α,α-DMT are in neuropsychiatry, specifically for treatment-resistant depression, anxiety disorders, and substance use disorders , leveraging its predicted agonism at the 5-HT2A receptor. Furthermore, its anticipated interaction with the sigma-1 receptor suggests potential applications in neuroprotective strategies for neurodegenerative diseases . This guide outlines the causal logic behind these predictions and provides a detailed roadmap of essential preclinical experiments required to validate these hypotheses, offering a foundational resource for researchers and drug development professionals.

Introduction: Chemical Identity and Structural Context

The compound of interest, this compound, is a tryptamine derivative. Its freebase form, 1-(1H-Indol-3-yl)-2-methylpropan-2-amine, is more commonly known by its systematic shorthand, α,α-dimethyltryptamine (α,α-DMT) . It belongs to the broader class of indole alkaloids, which includes many neuroactive compounds.[1]

The therapeutic potential of α,α-DMT can be inferred from its structural relationship to two well-characterized psychoactive tryptamines:

-

N,N-Dimethyltryptamine (DMT): A classic psychedelic known for its potent but short-acting effects, mediated primarily through serotonin receptor agonism.[2][3] It is the parent compound without alpha-carbon substitution.

-

α-Methyltryptamine (αMT): A longer-acting psychedelic and stimulant that was briefly used as an antidepressant in the Soviet Union.[4] The single methyl group on the alpha carbon dramatically alters its pharmacology compared to other tryptamines.[5]

α,α-DMT incorporates the core indole scaffold of DMT but features two methyl groups on the alpha carbon of the ethylamine side chain, a modification that distinguishes it from both DMT and αMT. This unique structural feature is the cornerstone of our predictive analysis.

Caption: Structural relationship of α,α-DMT to its parent compound and key analogs.

Predicted Pharmacological Profile: A Synthesis of Analog Data

The pharmacology of α,α-DMT is hypothesized by integrating the known effects of DMT with the predictable consequences of α-alkylation observed with αMT.

Foundational Pharmacology of N,N-Dimethyltryptamine (DMT)

DMT's effects are mediated by a broad but characteristic receptor binding profile. It is best understood as a non-selective agonist at multiple serotonin receptors, with affinities (Ki or EC50 values) typically in the nanomolar to low micromolar range.[3]

-

Primary Target (Psychedelic Effects): Serotonin 2A receptor (5-HT2A). Agonism at this Gq/11-coupled receptor is the primary driver of the psychedelic experience associated with classic hallucinogens.[6][7]

-

Other Key Receptors: DMT also binds to 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, which likely contribute to the nuance of its effects.[2]

-

Sigma-1 (σ1) Receptor: DMT is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in neuroplasticity, neuroprotection, and anti-inflammatory effects.[8][9]

-

Metabolism: DMT has very low oral bioavailability due to rapid and extensive first-pass metabolism by monoamine oxidase (MAO), primarily the MAO-A isoform.[10][11] This necessitates parenteral administration or co-administration with an MAO inhibitor (MAOI).

The Influence of α-Methylation: Lessons from α-Methyltryptamine (αMT)

The addition of a single methyl group at the alpha position dramatically alters the pharmacological profile:

-

Metabolic Stability: α-methylation sterically hinders the approach of MAO, making αMT resistant to degradation. This confers oral activity and significantly prolongs its duration of action (12-24 hours) compared to DMT.[1][4]

-

MAO Inhibition: αMT is not just a poor substrate for MAO; it is also a potent, reversible inhibitor of MAO-A.[5][12] This dual action—MAO resistance and MAO inhibition—further amplifies and extends its effects.

-

Monoamine Release: Unlike DMT, αMT acts as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine, similar to amphetamine.[5][13] This contributes to its pronounced stimulant and entactogenic effects.

Hypothesized Pharmacology of α,α-Dimethyltryptamine

Based on the principles above, we can construct a predictive pharmacological profile for α,α-DMT.

-

Serotonin Receptor Affinity: α,α-DMT is expected to retain agonist activity at the 5-HT2A receptor, which is essential for psychedelic effects. The gem-dimethyl group may introduce steric bulk that could potentially reduce affinity compared to DMT or αMT, or alternatively, alter its functional selectivity, favoring certain downstream signaling pathways over others.[14][15]

-

Sigma-1 Receptor Affinity: It is highly probable that α,α-DMT will bind to the σ1 receptor, a common feature among tryptamines and other neuroactive molecules.[16][17]

-

Metabolic Stability and MAO Inhibition: The α,α-dimethyl substitution should provide even greater steric hindrance to MAO than the single methyl group of αMT. This leads to two critical predictions:

-

High Oral Bioavailability and Prolonged Duration: The compound will likely be highly resistant to MAO degradation, resulting in excellent oral activity and a very long half-life.

-

Potential MAO Inhibition: It is plausible that α,α-DMT will also function as an MAO inhibitor, a property that would need to be experimentally confirmed.[18][19]

-

| Feature | N,N-Dimethyltryptamine (DMT) | α-Methyltryptamine (αMT) | α,α-Dimethyltryptamine (Predicted) |

| Primary Target | 5-HT2A Agonist[6][7] | 5-HT2A Agonist[12] | 5-HT2A Agonist |

| Secondary Target | Sigma-1 Agonist[8][9] | Serotonin Releaser[5] | Sigma-1 Agonist |

| MAO Interaction | Substrate (rapidly metabolized)[10] | Resistant; MAO-A Inhibitor[4][5] | Highly Resistant; Probable MAO Inhibitor |

| Oral Activity | No (without MAOI)[2] | Yes[4] | High (Predicted) |

| Duration | Very Short (~15-30 min)[2] | Long (12-24 hours)[12] | Very Long (Predicted) |

Potential Therapeutic Targets and Applications

The predicted pharmacology of α,α-DMT points toward several high-potential therapeutic targets, primarily within the central nervous system.

Primary Target: Serotonin 5-HT2A Receptor

Activation of the 5-HT2A receptor is the central mechanism behind the therapeutic efficacy of psychedelics in treating various psychiatric disorders.[20][21][22]

-

Therapeutic Indications:

-

Major Depressive Disorder (MDD) & Treatment-Resistant Depression (TRD): Psychedelics like psilocybin and DMT have shown rapid and sustained antidepressant effects in clinical trials.[6]

-

Anxiety Disorders: Including generalized anxiety, PTSD, and end-of-life anxiety.

-

Substance Use Disorders: Assisting in the treatment of alcohol and nicotine dependence.

-

-

Causality of Action: 5-HT2A agonism promotes synaptogenesis and dendritic spine growth, effectively "resetting" pathological neural circuits underlying these disorders. This is achieved through the Gq/11-protein coupled pathway, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC), driving downstream effects on gene expression related to neuroplasticity.

Caption: Hypothesized 5-HT2A receptor signaling pathway for α,α-DMT.

Secondary Target: Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein that modulates numerous cellular processes and represents a promising target for neuroprotection.[8][17]

-

Therapeutic Indications:

-

Neurodegenerative Diseases: Potential disease-modifying effects in Alzheimer's, Parkinson's, and ALS by reducing oxidative stress and protein misfolding.[17]

-

Ischemic Stroke: Protecting neurons from damage in hypoxic conditions.

-

Adjunctive Treatment for Depression/Anxiety: σ1 agonism can potentiate the effects of other antidepressants and has anxiolytic properties.[16][23]

-

-

Causality of Action: As a chaperone at the mitochondria-associated ER membrane (MAM), the σ1 receptor plays a critical role in regulating Ca²⁺ signaling between the ER and mitochondria, buffering against cellular stress, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2, and modulating the activity of various ion channels.[8][9][17]

Caption: Predicted mechanism of α,α-DMT at the Sigma-1 receptor.

Preclinical Validation Workflow: A Guide for Researchers

Validating the therapeutic potential of α,α-DMT requires a systematic, multi-stage preclinical investigation. The following protocols outline the essential steps.

Caption: A streamlined preclinical validation workflow for α,α-DMT.

Step 1: In Vitro Target Profiling

Objective: To determine the binding affinity and functional activity of α,α-DMT at its hypothesized targets.

Protocol 1: Radioligand Binding Affinity Assays

-

Preparation: Synthesize and purify α,α-DMT hydrochloride. Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT1A, σ1, SERT, DAT, NET).

-

Assay Setup: In a 96-well plate format, incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, --INVALID-LINK---pentazocine for σ1) and increasing concentrations of α,α-DMT (e.g., 0.1 nM to 10 µM).

-

Incubation & Termination: Incubate at a specified temperature and time (e.g., 60 min at 25°C). Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of α,α-DMT. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. This determines the compound's affinity for the target.

Protocol 2: MAO-A and MAO-B Inhibition Assay

-

Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes or mitochondrial fractions from human liver.

-

Assay Principle: Employ a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.

-

Procedure: Pre-incubate the MAO enzyme with varying concentrations of α,α-DMT. Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Detection: After incubation, add a reagent mixture (e.g., horseradish peroxidase, luminol) that produces a luminescent signal in the presence of hydrogen peroxide.

-

Analysis: Measure luminescence using a plate reader. Calculate the IC50 value, which is the concentration of α,α-DMT required to inhibit 50% of the enzyme's activity.

Step 2: In Vivo Pharmacokinetics and Target Engagement

Objective: To assess the compound's behavior in a living system and confirm it engages its primary psychoactive target.

Protocol 3: Head-Twitch Response (HTR) in Mice

-

Rationale: The HTR is a specific, quantifiable behavior in rodents that serves as a reliable proxy for 5-HT2A receptor activation and hallucinogenic potential.[24]

-

Subjects: Use male C57BL/6J mice.

-

Administration: Administer α,α-DMT hydrochloride via oral gavage (p.o.) or intraperitoneal (i.p.) injection across a range of doses. Include a vehicle control group. To confirm 5-HT2A mediation, include a group pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin).

-

Observation: Place individual mice in observation chambers and record their behavior for 30-60 minutes post-administration. A trained observer, blind to the treatment conditions, should count the number of head twitches.

-

Analysis: Plot the mean number of head twitches against the dose. A dose-dependent increase in HTR, which is blocked by the 5-HT2A antagonist, confirms in vivo target engagement.

Conclusion and Future Directions

This compound (α,α-DMT) represents a novel and unexplored tryptamine derivative with significant therapeutic potential. Based on a rigorous structure-activity relationship analysis, we predict it to be a long-acting, orally bioavailable psychedelic compound with primary activity as a serotonin 5-HT2A receptor agonist and a secondary activity at the sigma-1 receptor. These targets are strongly implicated in the pathophysiology of depression, anxiety, and neurodegenerative disorders, making α,α-DMT a compelling candidate for drug development.

The immediate path forward requires the execution of the preclinical validation workflow detailed in this guide. Determining its precise binding and functional profile, confirming its in vivo target engagement, and assessing its efficacy in established animal models are critical next steps. Should these hypotheses be confirmed, α,α-DMT could emerge as a novel therapeutic agent with a unique pharmacological profile, offering a potentially powerful new tool in the treatment of complex neuropsychiatric and neurological conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]

- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 13. AMT | Release [release.org.uk]

- 14. Studies of the relationship between molecular structure and hallucinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of MAO by substituted tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer’s Disease: AChE, MAO-B, and COX-2 as Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reprocell.com [reprocell.com]

- 21. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benthamdirect.com [benthamdirect.com]

- 24. pubs.acs.org [pubs.acs.org]

in silico modeling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride Interactions

Abstract

In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to predict and rationalize molecular interactions at an atomic level.[1] This guide provides a comprehensive, technically-grounded workflow for investigating the interactions of a novel small molecule, this compound, with putative biological targets. We will navigate the entire computational pipeline, from initial target selection and system preparation to advanced simulation and data interpretation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to characterize ligand-protein binding, elucidate mechanisms of action, and accelerate therapeutic design. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we present a self-validating protocol that emphasizes not just the procedural steps but the critical scientific reasoning that underpins each choice, ensuring a robust and insightful computational study.

Foundational Strategy: Target Identification and Rationale

The first critical step in any modeling study is the identification of biologically relevant protein targets.[1] The structure of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, featuring an indole core and a protonated amine, is characteristic of a tryptamine scaffold. This strongly suggests an affinity for targets within the serotonergic system.

Primary Putative Targets:

-

Serotonin 5-HT2A Receptor (5-HT2A): A G protein-coupled receptor (GPCR) extensively expressed in the central nervous system.[2] It is a primary target for psychedelic compounds and many atypical antipsychotics.[3] Its role in modulating perception and cognition makes it a high-priority target for tryptamine-like molecules.

-

Serotonin Transporter (SERT/SLC6A4): This transmembrane protein is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[4][5] It is the primary target for selective serotonin reuptake inhibitors (SSRIs).

-

Cytochrome P450 2D6 (CYP2D6): As a key enzyme in drug metabolism, CYP2D6 is responsible for the breakdown of approximately 25% of clinically used drugs, including many CNS-active compounds.[6][7] Understanding the interaction with CYP2D6 is crucial for predicting the compound's pharmacokinetic profile and potential drug-drug interactions.[8]

For the purpose of this guide, we will proceed with the Serotonin 5-HT2A Receptor as our primary example to illustrate the complete workflow.

The Computational Workflow: An Overview

A robust in silico analysis is not a single experiment but a multi-stage process where each step builds upon the last. The workflow is designed to first predict a plausible binding mode (docking), then validate its stability and explore its dynamics in a more realistic environment (MD simulations), and finally, abstract the key chemical features required for this interaction (pharmacophore modeling).

Caption: High-level overview of the integrated in silico modeling workflow.

Phase 1: System Preparation

The quality of any simulation is dictated by the quality of its starting materials. This phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation Protocol

The goal is to generate a geometrically optimized, low-energy 3D conformation of the ligand with correct protonation and charge states.

Step-by-Step Methodology:

-

Obtain 2D Structure: Draw 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a 2D format like SMILES.

-

Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D structure. This initial 3D model is often not energetically favorable.

-

Protonation State: The primary amine (-NH2) group will be protonated (-NH3+) at physiological pH (~7.4) due to its high pKa. The hydrochloride salt form confirms this. Ensure this is correctly represented.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines bond lengths and angles to find a low-energy conformation.

-

Charge Calculation: Assign partial atomic charges. For docking with AutoDock, Gasteiger charges are commonly used.[9]

-

File Format Conversion: Save the final prepared ligand structure in the .pdbqt format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

Target Protein Preparation Protocol

The objective is to clean an experimentally-derived protein structure, correcting for missing atoms and artifacts of the crystallization process.

Step-by-Step Methodology (Using UCSF Chimera):

-

Fetch Structure: Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 6A93 (in complex with an antagonist, risperidone).[11]

-

Initial Cleaning: The PDB file often contains non-protein atoms like water, ions, and co-crystallized ligands.

-

Rationale: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with the docking algorithm. The co-crystallized ligand (risperidone) must be removed to make the binding site available for our ligand of interest.[12][13]

-

Action: Delete all water molecules and the risperidone ligand. If the structure is a multimer, retain only the biologically relevant chain (e.g., Chain A).[13]

-

-

Add Hydrogen Atoms: Crystal structures usually do not resolve hydrogen atoms. These are essential for defining hydrogen bond networks and steric properties.

-

Assign Atomic Charges: Add partial charges to all protein atoms using a force field like AMBER.

-

Final Output: Save the cleaned, protonated receptor structure as a .pdbqt file for use in docking.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[15] It is a computationally efficient method for generating initial hypotheses of the binding mode.

Caption: The core workflow for a typical molecular docking experiment.

Molecular Docking Protocol (AutoDock Vina)

Step-by-Step Methodology:

-

Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site.

-

Rationale: Constraining the search space to the known binding pocket significantly increases computational efficiency and accuracy. The location of the co-crystallized ligand (risperidone in 6A93) provides the ideal coordinates for the center of our search box.

-

Action: Using a visualization tool, identify the key residues of the orthosteric binding pocket. Center the grid box on the geometric center of this site and ensure its dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand and allow rotational/translational sampling.[16]

-

-

Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Execute the Docking Run: Launch the AutoDock Vina simulation from the command line. Vina will perform a series of computational "runs" to explore different ligand conformations within the defined space.

-

Output: Vina will generate an output file containing the predicted binding poses, ranked by their calculated binding affinity scores (in kcal/mol).

Interpreting Docking Results

The output of a docking simulation is a set of predictions that require careful scientific interpretation.

| Metric | Description | Interpretation Guideline |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy (ΔG).[17] | More negative values indicate stronger predicted binding.[18] Useful for rank-ordering different ligands or poses, but should not be treated as an absolute experimental value. |

| Binding Pose | The 3D orientation and conformation of the ligand in the receptor's active site. | Must be visually inspected. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic packing) with key active site residues.[17] |

| Root-Mean-Square Deviation (RMSD) | The spatial deviation between the atoms of different poses. | Low RMSD (<2.0 Å) among the top-ranked poses suggests a well-defined and confident prediction.[17][18] |

Analysis Steps:

-

Rank by Score: Examine the binding affinities of the generated poses.

-

Visual Inspection: Load the receptor and the top-ranked ligand poses into a molecular visualizer (e.g., PyMOL, Chimera).

-

Identify Key Interactions: Analyze the non-covalent interactions between the ligand and protein residues. Look for:

-

Hydrogen Bonds: e.g., between the ligand's protonated amine and a receptor's aspartate residue.

-

Hydrophobic Interactions: e.g., between the indole ring and hydrophobic residues like phenylalanine or leucine.

-

π-π Stacking: Between the indole ring and aromatic residues.

-

Cation-π Interactions: Between the protonated amine and aromatic residues.[19]

-

Phase 3: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment.[20] This step is crucial for assessing the stability of the docked pose and understanding how the protein might conformationally adapt to the ligand.

MD Simulation Protocol (GROMACS)

This protocol outlines the key stages for running an MD simulation of the top-ranked protein-ligand complex from docking. GROMACS is a highly efficient, open-source simulation package.

Caption: Step-by-step workflow for a GROMACS MD simulation.

Step-by-Step Methodology:

-

Generate Ligand Topology: The simulation engine needs a "topology" file for the ligand, which describes its bond lengths, angles, and charge parameters according to a specific force field (e.g., CHARMM, AMBER). This is a non-trivial step and can be accomplished using servers like SwissParam or CGenFF.

-

System Setup:

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).[21]

-

Rationale: Explicitly simulating water provides a much more accurate dielectric environment and allows for the formation of water-mediated interactions.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[22][21]

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT (Canonical Ensemble): Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[21]

-

NPT (Isothermal-Isobaric Ensemble): Continue the simulation at constant temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are gradually released.[21]

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file.[22]

Analyzing MD Simulation Trajectories

The trajectory is a rich dataset that reveals the time-dependent behavior of the system.[23]

| Analysis Type | Metric | Purpose | GROMACS Tool |

| System Stability | Root Mean Square Deviation (RMSD) | Measures the deviation of the protein backbone or ligand atoms from the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.[20][23] | gmx rms |

| Atomic Flexibility | Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each residue or atom around its average position. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices).[23] | gmx rmsf |

| Interaction Stability | Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and protein over time. A persistent hydrogen bond is a strong indicator of a stable interaction. | gmx hbond |

| Conformational Changes | Visual Inspection & Clustering | Visually playing the trajectory can reveal important conformational events. Clustering algorithms can group similar conformations to identify the most populated states. | VMD/PyMOL |

Phase 4: Pharmacophore Modeling

After confirming a stable binding mode, we can abstract its essential features into a pharmacophore model. A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions.[24][25][26]

Applications:

-

Virtual Screening: Use the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features but may have a different chemical scaffold.[27]

-

Lead Optimization: Guide the chemical modification of the initial ligand to better match the pharmacophore features and improve binding affinity.

Methodology (Ligand-Based):

-

Feature Identification: Based on the stable binding pose from the MD simulation, identify key interaction points:

-

Hydrogen Bond Donor (the protonated amine)

-

Hydrogen Bond Acceptor (if any)

-

Aromatic Feature (the indole ring)

-

Hydrophobic Feature (the gem-dimethyl group)

-

-

Model Generation: Use software like LigandScout or Phase to define these features and their spatial relationships (distances and angles).

-

Validation: The resulting model should be validated by testing its ability to distinguish known active compounds from inactive decoys.

Conclusion

This guide has detailed a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By sequentially applying molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of a compound's potential binding behavior. This approach moves beyond simple affinity prediction to assess the dynamic stability of interactions and distill the core chemical features driving molecular recognition. The insights gained from this workflow can de-risk and accelerate early-stage drug discovery by prioritizing experimental resources, guiding medicinal chemistry efforts, and providing a mechanistic rationale for observed biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. CYP2D6 - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 8. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 22. compchems.com [compchems.com]

- 23. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 24. dovepress.com [dovepress.com]

- 25. ijrpr.com [ijrpr.com]

- 26. taylorfrancis.com [taylorfrancis.com]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Characterization, and Inferred Pharmacological Profile

Introduction

Indolealkylamines are a broad class of compounds, both naturally occurring and synthetic, that form the backbone of numerous neuroactive substances. Their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) allows them to interact with a variety of targets within the central nervous system. This guide focuses on a specific, lesser-studied member of this family: 2-(1H-indol-3-yl)-2-methylpropan-1-amine, presented here as its hydrochloride salt. Due to a lack of extensive specific research on this particular molecule, this document will leverage established principles and data from structurally related analogs to provide a comprehensive technical overview. We will explore a plausible synthetic route, outline robust analytical characterization methods, and infer a potential pharmacological profile, offering a foundational resource for researchers and drug development professionals interested in novel tryptamine derivatives.

Chemical Synthesis: A Proposed Pathway

The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride can be logically approached through a multi-step process starting from indole. The chosen strategy is a Friedel-Crafts alkylation followed by reduction, a common and effective method for creating C3-substituted indoles.[1][2][3]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl.

Step-by-Step Experimental Protocol (Proposed)

-

Step 1: Friedel-Crafts Alkylation of Indole

-

To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a chiral Lewis acid catalyst such as a Zn(II)-bisoxazoline complex (e.g., 10 mol%).[1][4]

-

Cool the reaction mixture to the optimal temperature for enantioselectivity, often between 0 °C and room temperature.[5]

-

Slowly add 2-nitro-2-methyl-1-propene (1.2 equivalents) to the reaction mixture.

-

Stir the reaction for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-(2-methyl-2-nitropropyl)-1H-indole, by column chromatography on silica gel.

-

-

Step 2: Reduction of the Nitro Group

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Dissolve the purified 3-(2-methyl-2-nitropropyl)-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Carefully add LiAlH₄ (e.g., 3-4 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to yield the crude free base of 2-(1H-indol-3-yl)-2-methylpropan-1-amine.[6]

-

-

Method B: Catalytic Hydrogenation

-

Dissolve the nitro-intermediate in a suitable solvent like ethanol or methanol.

-

Add a catalyst such as Raney nickel or palladium on carbon (Pd/C).[7][8]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at elevated pressure and temperature.[8]

-

After the reaction is complete (monitored by TLC or hydrogen uptake), filter the catalyst and concentrate the solvent to obtain the crude free base.

-

-

-

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Based on the structure of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, the following are predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral features.

Table 1: Predicted NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Indole NH | 10.8 - 11.2 | - | Broad singlet, exchangeable with D₂O |

| Indole C2-H | 7.0 - 7.2 | 122 - 124 | Singlet or doublet of doublets |